

An In-Depth Technical Guide on Chlorodifluoro(trimethylsilyl)methane (TMSCF₂Cl)

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Compound of Interest

Compound Name: (Chlorodifluoromethyl)trimethylsila
ne

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Introduction

Chlorodifluoro(trimethylsilyl)methane, commonly abbreviated as TMSCF₂Cl, is a valuable organosilicon reagent in modern organic synthesis. Primarily utilized as a precursor to the highly reactive intermediate difluorocarbene (:CF₂), TMSCF₂Cl has become an important tool for the introduction of the difluoromethylene group into organic molecules. The incorporation of this moiety is of significant interest in medicinal chemistry and materials science due to its ability to act as a bioisostere for ether linkages or carbonyl groups, thereby influencing the pharmacokinetic and physicochemical properties of molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of TMSCF₂Cl, detailed experimental protocols for its synthesis and key reactions, and a mechanistic understanding of its reactivity.

Physical and Chemical Properties

TMSCF₂Cl is a colorless liquid that is stable under anhydrous conditions but should be handled with care due to its reactivity with moisture. A summary of its key physical properties is provided in the table below.

Property	Value	Reference
Molecular Formula	$C_4H_9ClF_2Si$	N/A
Molecular Weight	158.65 g/mol	N/A
Boiling Point	~85 °C	[1]
Appearance	Colorless liquid	[2]
Storage Conditions	Inert atmosphere, 2-8°C	[3]

Note: Some physical properties, such as density, are predicted values and should be used with caution.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization and purity assessment of TMSCF₂Cl. While a complete set of publicly available, experimentally determined spectra is not readily accessible, typical chemical shift ranges and fragmentation patterns for related compounds can provide valuable guidance.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The spectrum is expected to show a singlet for the nine equivalent protons of the trimethylsilyl group.
- ¹³C NMR: The spectrum should display a signal for the methyl carbons of the trimethylsilyl group and a triplet for the chlorodifluoromethyl carbon due to coupling with the two fluorine atoms.
- ¹⁹F NMR: A singlet is expected for the two equivalent fluorine atoms.
- ²⁹Si NMR: A triplet should be observed for the silicon atom due to coupling with the two fluorine atoms.

Mass Spectrometry (MS):

The mass spectrum of TMSCF₂Cl is expected to exhibit fragmentation patterns characteristic of trimethylsilyl compounds, including the loss of a methyl radical (M-15) to form the [M-CH₃]⁺ ion. Further fragmentation may involve the loss of the chlorodifluoromethyl group.

Synthesis of TMSCF₂Cl

TMSCF₂Cl can be synthesized through several routes, with the reaction of bromochlorodifluoromethane (CF₂BrCl) with aluminum and chlorotrimethylsilane being a notable method.[1]

Experimental Protocol: Synthesis from CF₂BrCl[1]

Materials:

- Bromochlorodifluoromethane (CF₂BrCl)
- Aluminum powder
- Chlorotrimethylsilane (Me₃SiCl)
- N-methylpyrrolidinone (NMP), anhydrous

Procedure:

- In a thick-walled glass reaction tube equipped with a magnetic stirrer, add anhydrous N-methylpyrrolidinone (NMP) and aluminum powder.
- Add chlorotrimethylsilane (Me₃SiCl) to the suspension.
- Cool the reaction tube and introduce a measured amount of bromochlorodifluoromethane (CF₂BrCl).
- Seal the reaction tube and allow the mixture to stir at room temperature overnight.
- After the reaction is complete, carefully vent the tube and process the reaction mixture to isolate the product. Purification can be achieved by distillation.

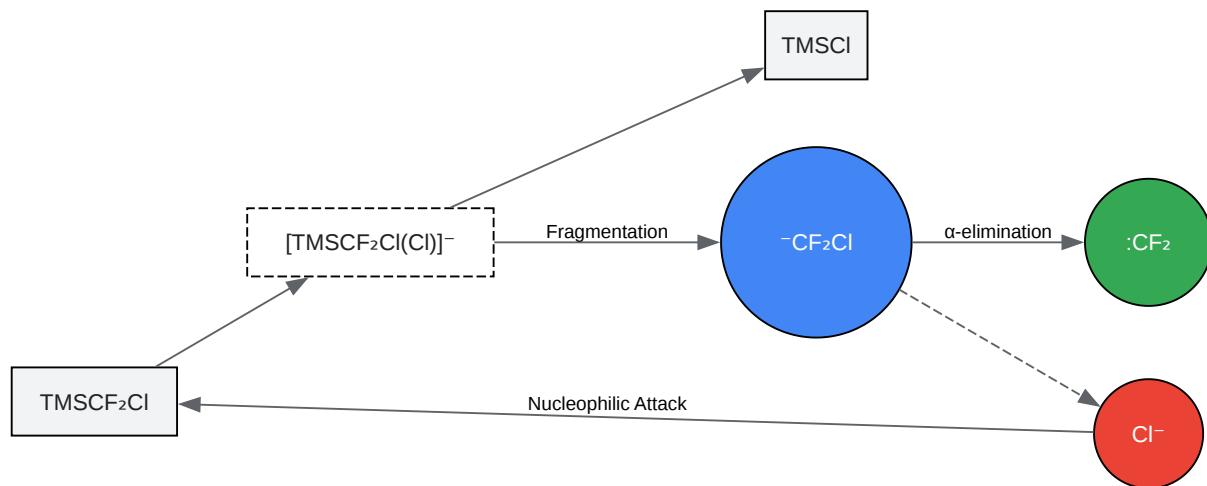
Note: This reaction should be carried out with appropriate safety precautions in a well-ventilated fume hood due to the use of a gaseous reagent and the potential for pressure buildup.

Chemical Reactivity and Applications

The primary utility of TMSCF_2Cl stems from its ability to serve as a convenient source of difluorocarbene under mild conditions. This reactivity is harnessed in several important synthetic transformations.

Generation of Difluorocarbene

The generation of difluorocarbene from TMSCF_2Cl is typically initiated by a nucleophilic catalyst, such as a chloride ion. The proposed mechanism involves the attack of the chloride ion on the electrophilic silicon atom, leading to the formation of a pentacoordinate siliconate intermediate. This intermediate then fragments to release the chlorodifluoromethyl anion ($-\text{CF}_2\text{Cl}$), which readily undergoes α -elimination of a chloride ion to afford difluorocarbene ($:\text{CF}_2$).



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Generation of Difluorocarbene from TMSCF_2Cl .

Gem-Difluoroolefination of Carbonyl Compounds

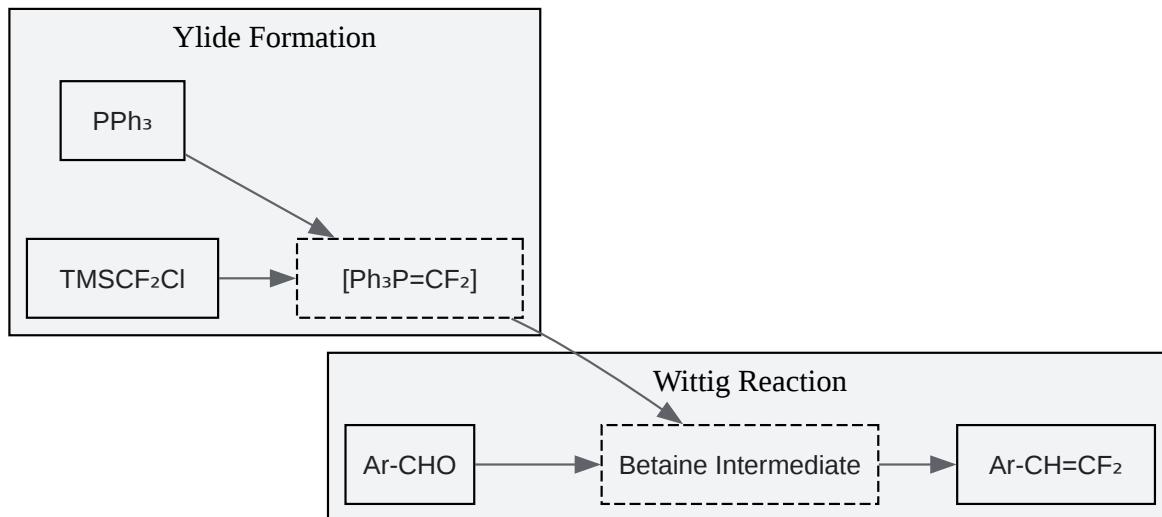
TMSCF₂Cl, in combination with triphenylphosphine (PPh₃), is an effective reagent system for the deoxygenative gem-difluoroolefination of aldehydes and ketones.[4][5][6] This Wittig-type reaction provides a direct route to 1,1-difluoroalkenes, which are valuable synthetic intermediates and bioisosteres.

Materials:

- 4-Nitrobenzaldehyde
- **(Chlorodifluoromethyl)trimethylsilane** (TMSCF₂Cl)
- Triphenylphosphine (PPh₃)
- Anhydrous solvent (e.g., THF or Toluene)

Procedure:

- To a dry reaction vessel under an inert atmosphere, add 4-nitrobenzaldehyde and triphenylphosphine.
- Dissolve the solids in the anhydrous solvent.
- Add **(chlorodifluoromethyl)trimethylsilane** to the reaction mixture.
- Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Purify the product by column chromatography on silica gel to obtain the desired 1-(1,1-difluoro-2-propen-1-yl)-4-nitrobenzene.



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Workflow for Gem-Difluoroolefination.

Difluorocyclopropanation of Alkenes

The difluorocarbene generated from TMSCF_2Cl readily undergoes [2+1] cycloaddition reactions with a variety of alkenes to afford gem-difluorocyclopropanes. This transformation is a powerful method for introducing the strained and synthetically versatile difluorocyclopropyl motif.

Materials:

- Styrene
- **(Chlorodifluoromethyl)trimethylsilane** (TMSCF_2Cl)
- Chloride ion source (e.g., tetrabutylammonium chloride - TBAC), catalytic amount
- Anhydrous solvent (e.g., Toluene)

Procedure:

- In a sealed reaction vessel, dissolve styrene and a catalytic amount of tetrabutylammonium chloride in anhydrous toluene.
- Add **(chlorodifluoromethyl)trimethylsilane** to the solution.
- Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) and stir for the required time, monitoring the reaction by GC-MS.
- After completion, cool the reaction to room temperature.
- The product, 1,1-difluoro-2-phenylcyclopropane, can be purified by distillation or column chromatography.

Conclusion

(Chlorodifluoromethyl)trimethylsilane is a versatile and valuable reagent for the introduction of the difluoromethylene group in organic synthesis. Its ability to generate difluorocarbene under relatively mild conditions makes it a key component in the synthetic chemist's toolbox for the preparation of gem-difluoroolefins and gem-difluorocyclopropanes. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in research and development, particularly in the fields of drug discovery and materials science. As with all reactive chemical reagents, appropriate safety precautions should be taken when handling and using TMSCF₂Cl.

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